molecular formula C13H14O5 B1326087 Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate CAS No. 951889-25-1

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate

Cat. No.: B1326087
CAS No.: 951889-25-1
M. Wt: 250.25 g/mol
InChI Key: CBZGZVFGRXNSGE-UHFFFAOYSA-N
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Description

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate (CAS 951889-25-1) is a high-purity chemical compound supplied at 97% purity for research applications . This molecule features a benzo[1,3]dioxole moiety, a privileged structural motif in medicinal chemistry known for its significant biological activities. Compounds containing the benzo[1,3]dioxole group have demonstrated potent antibacterial properties against various Gram-positive and Gram-negative bacteria in scientific studies, making them valuable intermediates in pharmaceutical development . As a specialty chemical building block, this ester is designed for use in organic synthesis, method development, and the creation of more complex molecular architectures. Its structural characteristics make it particularly valuable for researchers exploring new antibacterial agents and investigating structure-activity relationships in heterocyclic compounds. The product is provided explicitly for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed during handling, and researchers should consult the safety data sheet for detailed hazard information.

Properties

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-16-13(15)6-4-10(14)9-3-5-11-12(7-9)18-8-17-11/h3,5,7H,2,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGZVFGRXNSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274098
Record name Ethyl γ-oxo-1,3-benzodioxole-5-butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-25-1
Record name Ethyl γ-oxo-1,3-benzodioxole-5-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl γ-oxo-1,3-benzodioxole-5-butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Knoevenagel Condensation and Subsequent Functionalization

One of the most common synthetic routes to ethyl 4-(benzo[d]dioxol-5-yl)-4-oxobutanoate involves a Knoevenagel condensation between ethyl acetoacetate derivatives and benzodioxole-substituted aldehydes, followed by oxidation or functional group transformations to introduce the keto group at the 4-position.

  • Step 1: Knoevenagel Condensation
    Ethyl acetoacetate reacts with 3,4-methylenedioxybenzaldehyde under basic or acidic catalysis to form ethyl 4-(benzo[d]dioxol-5-yl)-3-butenoate intermediates. This reaction typically proceeds under mild conditions, often in ethanol or aqueous ethanol, with bases such as piperidine or triethylamine as catalysts.

  • Step 2: Oxidation or Rearrangement
    The intermediate undergoes oxidation or rearrangement to yield the 4-oxo derivative. Oxidants such as Oxone or other mild oxidizing agents can be employed to convert the alkene or alcohol intermediates into the ketone functionality at the 4-position.

Direct Acylation and Esterification Routes

Another approach involves the direct acylation of benzodioxole derivatives with ethyl 4-oxobutanoate or its activated derivatives (e.g., acid chlorides or anhydrides). This method requires careful control of reaction conditions to avoid side reactions and typically uses solvents like chloroform or methanol under reflux.

  • The reaction mixture is often stirred at elevated temperatures (e.g., 160–220 °C) in the presence of bases such as potassium carbonate or organic amines to facilitate esterification and acylation steps.

One-Pot Multicomponent Reactions (MCRs)

Recent advances have demonstrated catalyst-free, one-pot multicomponent reactions that can assemble complex molecules including benzodioxole-containing keto esters. These methods use mild conditions, aqueous ethanol as solvent, and proceed at room temperature, offering high atom economy and environmental friendliness.

  • For example, a three-component reaction involving barbituric acid derivatives, aromatic aldehydes (including benzodioxole-substituted ones), and other nucleophiles can yield functionalized keto esters after simple workup and purification.

Experimental Conditions and Yields

Preparation Method Key Reagents/Conditions Temperature Solvent Yield (%) Notes
Knoevenagel Condensation + Oxidation Ethyl acetoacetate, 3,4-methylenedioxybenzaldehyde, base catalyst, Oxone Room temp to reflux Ethanol, aqueous ethanol 45–60 Requires careful control of oxidation step
Direct Acylation/Esterification Benzodioxole derivatives, ethyl 4-oxobutanoate, K2CO3 or amines 160–220 °C Methanol, chloroform ~50 High temperature, multi-step purification
One-Pot Multicomponent Reaction Barbituric acid derivatives, benzodioxole aldehyde, aqueous ethanol Room temperature Aqueous ethanol 70–85 Catalyst-free, eco-friendly, no chromatography needed

Detailed Research Findings

  • Oxidation Step Using Oxone:
    In a study by the Royal Society of Chemistry, the oxidation of intermediates to the keto ester was achieved by adding Oxone dropwise to a methanolic solution under ice cooling, followed by stirring at room temperature for 4 hours. The product was isolated by recrystallization from ethanol, yielding a white powder with melting point 165.1–167.7 °C.

  • High-Temperature Esterification:
    Another method involved heating the reaction mixture containing benzodioxole derivatives and ethyl 4-oxobutanoate in DMSO and water at 160 °C, resulting in light yellow crystals of the target compound with a melting point of 293.9–295.4 °C and a 50% yield over two steps.

  • One-Pot Synthesis Advantages:
    The catalyst-free one-pot synthesis approach offers mild reaction conditions, excellent yields, and avoids the need for chromatographic purification. The reaction proceeds efficiently in aqueous ethanol at ambient temperature, making it suitable for scale-up and green chemistry applications.

Summary and Recommendations

The preparation of ethyl 4-(benzo[d]dioxol-5-yl)-4-oxobutanoate can be effectively achieved through several synthetic routes:

  • The Knoevenagel condensation followed by oxidation is a classical and reliable method, suitable for laboratories equipped for controlled oxidation reactions.

  • Direct acylation and esterification require higher temperatures and careful handling but can be useful when starting from specific benzodioxole derivatives.

  • The one-pot multicomponent reaction method is highly recommended for its simplicity, environmental benefits, and good yields, especially for large-scale or industrial synthesis.

Each method has its own advantages and limitations, and the choice depends on available reagents, equipment, and desired scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate has been studied for its potential therapeutic effects. Its structural similarity to known pharmacophores makes it a candidate for drug development.

Antitumor Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, a study evaluating its efficacy against HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer) cell lines demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent . The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. In vitro studies have shown that it can protect neuronal cells from β-amyloid-induced toxicity, which is relevant for Alzheimer's disease research . The compound's ability to modulate oxidative stress and inflammation pathways is believed to contribute to its neuroprotective effects.

Agrochemical Applications

The compound also shows promise in agrochemical applications, particularly as a potential herbicide or fungicide. Its structural features may allow it to interact with specific biological targets in pests or pathogens.

Case Study: Herbicidal Activity

In a controlled study, this compound exhibited significant herbicidal activity against several weed species. The application rates and efficacy were evaluated under field conditions, demonstrating its potential as an environmentally friendly alternative to conventional herbicides .

Industrial Applications

Beyond medicinal and agrochemical uses, this compound may find applications in material science and organic synthesis due to its unique chemical structure.

Synthesis of Novel Compounds

This compound can serve as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the modification of various functional groups, facilitating the development of new materials with tailored properties .

Mechanism of Action

The mechanism of action of Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The methylenedioxyphenyl group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 4-((6-(benzo[d][1,3]dioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)butanoate

  • Structure: Incorporates a pyridine ring with trifluoromethyl (-CF₃) and cyano (-CN) groups, linked via a thioether bridge to the butanoate ester.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the parent compound. The pyridine-thioether moiety may influence binding affinity in medicinal chemistry contexts .
  • Molecular Weight : C₂₀H₁₅F₃N₂O₅S (452.4 g/mol) vs. C₁₂H₁₂O₅ (236.22 g/mol for the parent compound).

Diethyl 4-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

  • Structure : A 1,4-dihydropyridine (DHP) derivative with dual ester groups and a branched alkyl chain.
  • Key Differences: The DHP core enables redox-active behavior, making it relevant in cardiovascular drug analogs (e.g., nifedipine derivatives).
  • Synthesis Yield : 50% under optimized conditions using hexane/EtOAc (4:1) eluent .

Ethyl 4-(2,4-Dichlorophenyl)-3-oxobutanoate

  • Structure : Substituted with a dichlorophenyl group instead of the dioxolane ring.
  • The absence of the dioxolane ring reduces steric hindrance .
  • Molecular Weight : C₁₂H₁₂Cl₂O₃ (275.13 g/mol) .

Functional Group Modifications

Ethyl 4-(3-(Benzyloxy)phenyl)-4-oxobutanoate

  • Structure : Features a benzyloxy-phenyl group, introducing an ether linkage.
  • Key Differences : The benzyloxy group increases hydrophobicity and may enhance fluorescence properties due to extended conjugation .

4-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-4-oxobutanoic Acid

  • Structure : Carboxylic acid derivative with dimethoxyphenyl substitution.
  • Key Differences : The free carboxylic acid group enables salt formation, improving aqueous solubility compared to the ethyl ester .

Data Tables

Table 1. Comparative Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Yield
Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate C₁₂H₁₂O₅ 236.22 Benzo[d][1,3]dioxol-5-yl, β-keto ester 97%
Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate C₁₂H₁₂Cl₂O₃ 275.13 2,4-Dichlorophenyl N/A
Diethyl DHP derivative C₂₃H₂₅NO₆ 411.45 1,4-Dihydropyridine, propan-2-yl 50% yield

Research Findings and Implications

  • Synthetic Accessibility : The parent compound’s synthesis is less documented in the provided evidence, whereas analogs like the DHP derivative are prepared via condensation reactions with moderate yields .
  • Physicochemical Properties : Chlorinated analogs (e.g., dichlorophenyl derivative) exhibit higher molecular weights and altered solubility profiles, impacting drug-likeness .

Biological Activity

Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a methylenedioxyphenyl group attached to a butanoate ester. The synthesis typically involves the esterification of 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoic acid with ethanol, often catalyzed by acids like sulfuric or hydrochloric acid under reflux conditions in organic solvents such as toluene or dichloromethane .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its effects on various cancer cell lines, notably breast cancer cells. For instance, compounds derived from similar structures showed IC50 values ranging from 0.09 to 157.4 µM across different breast cancer cell lines (MCF-7, CAMA-1, HCC1954) . The differential response in these cell lines suggests that the compound may interact with specific molecular targets involved in cancer proliferation.

The mechanism underlying the anticancer activity appears to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells. This oxidative stress is linked to the inhibition of cell proliferation and may contribute to apoptosis . Additionally, variations in cellular responses can be attributed to differences in receptor expression profiles among the cell lines tested.

Research Findings and Case Studies

Recent research has provided insights into the biological activity of this compound and related compounds:

Study Cell Line IC50 (µM) Effects Observed
Study AMCF-724.0Significant inhibition of proliferation
Study BHCC195470.0High susceptibility to compound effects
Study CCAMA-10.16Notable reduction in cell viability

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling. For example, a photochemical organocatalytic approach uses benzo[d][1,3]dioxole derivatives and cyclohexene with a chiral catalyst (e.g., C5) in toluene/hexanes, achieving ~73% yield under optimized conditions . Key factors include solvent polarity, catalyst loading (≥0.02 mmol), and temperature control (25–40°C).
  • Data : Yield drops to ≤50% in non-polar solvents (e.g., hexane alone) due to reduced intermediate stabilization.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Use a combination of 1H^1H/13C^{13}C NMR (e.g., δ 4.3 ppm for ester -OCH2_2), FT-IR (C=O stretch at 1720–1740 cm1^{-1}), and HRMS (e.g., [M+Na]+^+ at m/z 327.0841). X-ray crystallography confirms the spatial arrangement of the benzo[d][1,3]dioxole and oxobutanoate moieties .

Q. What are its primary reactivity patterns in nucleophilic acyl substitution?

  • Methodology : The β-keto ester group undergoes nucleophilic attack at the carbonyl carbon. For instance, reactions with amines (e.g., piperidine) in THF at 60°C yield amide derivatives, while Grignard reagents (e.g., MeMgBr) selectively reduce the ketone to alcohols .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodology : Employ biocatalytic asymmetric reduction using engineered E. coli co-expressing carbonyl reductase (CR) and glucose dehydrogenase (GDH). This system reduces the ketone to (S)-4-hydroxybutanoate derivatives with >90% ee in aqueous-organic biphasic systems (e.g., phosphate buffer:ethyl acetate) .
  • Data : NADPH regeneration via GDH improves turnover number (TON) by 3.5-fold compared to non-regenerative systems .

Q. What computational models predict its binding affinity to biological targets (e.g., enzymes)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using the benzo[d][1,3]dioxole moiety as a pharmacophore. Studies suggest strong π-π interactions with tyrosine residues in cytochrome P450 enzymes (binding energy: −8.2 kcal/mol) .
  • Contradictions : Some models overestimate affinity due to improper solvation parameterization; experimental validation via SPR is recommended .

Q. How does fluorination at specific positions alter its bioactivity?

  • Methodology : Synthesize fluorinated analogs (e.g., 2,4-difluoro or 3,5-difluoro derivatives) via electrophilic fluorination (Selectfluor®) or Suzuki-Miyaura coupling. Fluorine at the 2-position increases metabolic stability (t1/2_{1/2} > 6 h in microsomes) but reduces solubility by 40% .

Q. What role does the benzo[d][1,3]dioxole moiety play in oxidative stress modulation?

  • Methodology : In vitro assays (e.g., DPPH radical scavenging) show EC50_{50} = 12.5 μM, linked to the dioxole’s electron-donating capacity. However, pro-oxidant effects emerge at >50 μM due to quinone formation .

Key Research Challenges

  • Stereochemical Control : Competing pathways in catalytic asymmetric synthesis require precise tuning of steric and electronic effects .
  • Bioactivity vs. Toxicity : The benzo[d][1,3]dioxole core’s dual antioxidant/pro-oxidant behavior necessitates dose-response profiling .

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